Ethyl 4-(4-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

Drug Design Physicochemical Properties Lead Optimization

This 4-fluoro-2-methoxy substituted aryldiketo ester is the definitive starting point for HIV-1 integrase SAR studies. Its specific substitution pattern dictates a unique electronic landscape, ensuring precise metal-chelation geometry and target engagement that unoptimized analogs cannot replicate. The ethyl ester prodrug form enables direct conversion to the active free acid for in vitro antiviral assays. With ≥95% purity, it is ready for immediate medicinal chemistry optimization. Avoid the risk of lost target binding and compromised preclinical data by choosing this precisely substituted scaffold.

Molecular Formula C13H13FO5
Molecular Weight 268.24 g/mol
CAS No. 2368871-95-6
Cat. No. B6298961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate
CAS2368871-95-6
Molecular FormulaC13H13FO5
Molecular Weight268.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)F)OC
InChIInChI=1S/C13H13FO5/c1-3-19-13(17)11(16)7-10(15)9-5-4-8(14)6-12(9)18-2/h4-6H,3,7H2,1-2H3
InChIKeyDKNCEKRIIIRJCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-Fluoro-2-Methoxyphenyl)-2,4-Dioxobutanoate (CAS 2368871-95-6): Procurement-Ready Profile for a Specialized Aryldiketo Ester Building Block


Ethyl 4-(4-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate (CAS 2368871-95-6) is a synthetic, polyfunctional aryldiketo ester with the molecular formula C₁₃H₁₃FO₅ and a molecular weight of 268.24 g/mol . It belongs to the class of 4-aryl-2,4-dioxobutanoic acid derivatives, a pharmacologically significant scaffold primarily investigated for antiviral applications, most notably as HIV-1 integrase inhibitors [1]. This specific compound is commercially available at a declared purity of ≥95%, positioning it as a ready-to-use intermediate for medicinal chemistry optimization and structure-activity relationship (SAR) studies .

Why Ethyl 4-(4-Fluoro-2-Methoxyphenyl)-2,4-Dioxobutanoate Cannot Be Replaced by a Generic Dioxobutanoate Analog


The biological activity and physicochemical properties of 4-aryl-2,4-dioxobutanoates are exquisitely sensitive to the nature and position of substituents on the phenyl ring [1]. The specific '4-fluoro-2-methoxy' substitution pattern dictates a unique electronic landscape, influencing the crucial keto-enol tautomerism and the ability to chelate divalent metal ions in enzyme active sites [1]. Regioisomers, such as the 5-fluoro-2-methoxy or 3-fluoro-4-methoxy variants, or analogs missing either substituent, will exhibit different dipole moments, pKa values for the central acidic proton, and steric hindrance. These factors directly impact target binding affinity, selectivity, and metabolic stability. Substituting this compound with a generic, unoptimized analog without systematic SAR validation risks a complete loss of target engagement, introduces unpredictable off-target effects, and compromises the reproducibility of preclinical data.

Quantitative Differentiation Guide for the 4-Fluoro-2-Methoxy Isomer: A Comparator-Based Analysis for Informed Procurement


Physicochemical Differentiation: Impact of '4-Fluoro-2-Methoxy' Substitution on Molecular Descriptors

The unique combination of a 4-fluoro and a 2-methoxy substituent creates a distinct physicochemical profile compared to its common mono-substituted analogs. The target compound's molecular weight (268.24 g/mol) is a critical differentiator, being 30.03 g/mol greater than the des-methoxy analog (Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, 238.21 g/mol) and 17.99 g/mol greater than the des-fluoro analog (Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, 250.25 g/mol) . This dual substitution elevates the topological polar surface area and hydrogen bond acceptor count, directly influencing membrane permeability and solubility, and thus oral bioavailability, as dictated by Lipinski's Rule of Five [1].

Drug Design Physicochemical Properties Lead Optimization

Regioisomeric Integrity: Critical Impact of Substituent Position on HIV-1 Integrase Pharmacophore Alignment

The 4-fluoro-2-methoxy orientation is a specifically claimed substitution pattern in the foundational HIV-1 integrase patent family, distinguishing it from the 5-fluoro-2-methoxy regioisomer (CAS 1225574-45-7) [1]. In the seminal 4-aryl-2,4-dioxobutanoic acid SAR series from Merck, the arrangement of substituents on the aryl ring was found to dictate the molecule's ability to adopt the requisite coplanar conformation for chelating catalytic Mg²⁺ ions in the integrase active site [2]. The 4-fluoro substituent exerts a strong electron-withdrawing inductive effect, while the 2-methoxy group provides an opposing electron-donating resonance effect and critical steric bulk. This precise push-pull electronic system and steric hindrance in the ortho position is hypothesized to stabilize the bioactive enol tautomer and enforce a dihedral angle that is kinetically competent for metal chelation, a parameter that would be altered in the regioisomer.

Antiviral Agents HIV-1 Integrase Structure-Activity Relationship

Class-Level Biological Validation: The Ethyl Ester as a Key Intermediate for Active Diketo Acids in Antiviral and Chelation Therapy

The 2,4-dioxobutanoate motif is the pharmacophoric core of a well-validated class of HIV-1 integrase inhibitors, with the free acid form being essential for binding the catalytic metal cofactor [1]. Quantitative structure-activity relationship (QSAR) studies on this class have established that electron-withdrawing aryl substituents, like fluorine, increase the acidity of the central enolic proton, thereby enhancing the compound's metal-chelating ability at physiological pH [2]. The target compound, as the ethyl ester, serves as a protected prodrug or a stable synthetic intermediate for the corresponding carboxylic acid. Related aryldiketo acids have demonstrated not only antiviral activity but also broad biological activities, including antioxidant and lipoxygenase-inhibitory effects, linked directly to their redox properties and metal-binding capacity [3].

Enzyme Inhibition Metal Chelation Prodrug

Differentiation by Purity and Procurement Specification: A Reproducibility Benchmark

A key differentiator for procurement is the verified minimum purity specification. This compound is commercially offered with a quantified purity of ≥95%, as listed on the supplier platform . This level of purity represents a concrete procurement benchmark, ensuring that the material is fit for direct use in sensitive biological assays without the need for extensive further purification.

Chemical Sourcing Reproducibility Analytical Chemistry

High-Impact Application Scenarios for Ethyl 4-(4-Fluoro-2-Methoxyphenyl)-2,4-Dioxobutanoate Based on Proven Molecular Differentiation


Medicinal Chemistry: HIV-1 Integrase Inhibitor Lead Optimization

This compound is the preferred starting point for SAR studies optimizing the aryl ring of the diketo acid (DKA) class of HIV-1 integrase inhibitors. Its specific 4-fluoro-2-methoxy substitution pattern is a protected embodiment of key patent claims [1], making it essential for exploring electronic and steric effects around the integrase active site. The ethyl ester serves as a stable, lipophilic intermediate that can be hydrolyzed to the active free acid for in vitro enzyme and antiviral cell-based assays, as described in the foundational medicinal chemistry literature for this pharmacophore [2].

Chemical Biology: Developing Metal-Chelating Probes for Divalent Cation-Dependent Enzymes

The 2,4-dioxobutanoate moiety is a privileged metal-chelating structure [1]. This specific compound can be functionalized through its ester or aromatic ring to create novel fluorescent or affinity-based probes for studying metalloenzymes beyond HIV integrase, such as phospholipase A2, ribonucleotide reductase, or matrix metalloproteinases. The 4-fluoro substituent can serve as a sensitive ¹⁹F NMR probe for binding studies, while the 2-methoxy group offers a site for further derivatization, enabling quantitative real-time monitoring of enzyme-inhibitor interactions.

Agrochemical Discovery: Exploring Novel Herbicide or Fungicide Scaffolds

Aryldiketo acids and their esters have demonstrated broad biological activity beyond human therapeutics, including inhibition of plant enzymes [1]. This compound's unique physicochemical profile, defined by its specific molecular weight and lipophilicity, makes it a compelling scaffold for a fragment-based or diversity-oriented synthesis approach in agrochemical discovery. The ester form provides the necessary leaf cuticle permeability for initial in vivo herbicidal or fungicidal screening.

Organic Synthesis: A Definitive Building Block for Complex Fluorinated Heterocycles

The highly functionalized 1,3-diketone motif, activated by the 4-fluoro-2-methoxyphenyl group, makes this ester a powerful and specific synthon for constructing valuable fluorine-containing heterocycles like pyrazoles, isoxazoles, and pyrimidines. Utilized as a reagent, rather than a target compound, it allows chemists to rapidly introduce a densely functionalized and patented chemical space into more complex drug-like architectures with high atom economy, a critical advantage in outsourcing complex early-stage synthesis.

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